(5-シアノフラン-2-イル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

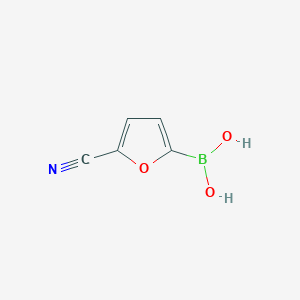

“(5-Cyanofuran-2-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H4BNO3 . It is used as a reactant in various chemical reactions .

Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds to which “(5-Cyanofuran-2-yl)boronic acid” belongs, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The optimal conditions for the synthesis of tetracoordinated borinic acids require nine equivalents of boronic acids, in the presence of a bidentate ligand and K3PO4 in refluxing 1,4-dioxane .Molecular Structure Analysis

The molecular weight of “(5-Cyanofuran-2-yl)boronic acid” is 136.9 . More detailed structural analysis would require additional information or computational chemistry techniques.Chemical Reactions Analysis

Boronic acids, including “(5-Cyanofuran-2-yl)boronic acid”, are used in cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling . They can also interact with strong Lewis bases like fluoride or cyanide anions, leading to their utility in various sensing applications .Physical And Chemical Properties Analysis

“(5-Cyanofuran-2-yl)boronic acid” has a molecular formula of C5H4BNO3 and a molecular weight of 136.9 . Further details about its physical and chemical properties would require specific experimental data.作用機序

Target of Action

The primary target of (5-Cyanofuran-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid component of the compound interacts with formally nucleophilic organic groups, which are transferred from boron to palladium .

Mode of Action

(5-Cyanofuran-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid component of the compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the SM cross-coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by (5-Cyanofuran-2-yl)boronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and non-toxicity , which suggests that (5-Cyanofuran-2-yl)boronic acid may have favorable ADME properties.

Result of Action

The molecular result of the action of (5-Cyanofuran-2-yl)boronic acid is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds

Action Environment

The action of (5-Cyanofuran-2-yl)boronic acid can be influenced by various environmental factors. For instance, the presence of certain salts can induce significant rate acceleration in the bond exchange process . Additionally, structural changes in saccharides can influence the binding affinity of boronic acids . These factors can potentially influence the efficacy and stability of (5-Cyanofuran-2-yl)boronic acid in its action environment.

実験室実験の利点と制限

The advantages of using (5-Cyanofuran-2-yl)boronic acid in lab experiments include its high specificity, versatility, and ease of use. (5-Cyanofuran-2-yl)boronic acid can be used to label and modify a wide range of biomolecules, and its effects can be easily reversed. However, (5-Cyanofuran-2-yl)boronic acid has some limitations, including its relatively high cost, limited stability in aqueous solutions, and potential toxicity at high concentrations.

将来の方向性

There are several future directions for the use of (5-Cyanofuran-2-yl)boronic acid in scientific research. One potential application is the development of (5-Cyanofuran-2-yl)boronic acid-based biosensors for the detection of biomolecules in biological samples. (5-Cyanofuran-2-yl)boronic acid can also be used to study the dynamics of biomolecule interactions in living cells and tissues, providing valuable insights into biological processes. Additionally, (5-Cyanofuran-2-yl)boronic acid can be used in the development of new therapeutics and drug delivery systems, leveraging its ability to selectively target and modify biomolecules.

合成法

(5-Cyanofuran-2-yl)boronic acid can be synthesized using various methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Stille coupling. The most commonly used method is the Suzuki-Miyaura coupling, which involves the reaction of 5-cyanofuran-2-boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

科学的研究の応用

鈴木・宮浦カップリング

“(5-シアノフラン-2-イル)ボロン酸”を含むボロン酸は、鈴木・宮浦カップリングにおいて広く用いられています。これは、遷移金属触媒を用いた炭素-炭素結合形成反応です . この反応は、穏和な反応条件と官能基許容性、および安定で容易に調製可能な環境に優しい有機ホウ素試薬の使用で知られています .

センシングアプリケーション

ボロン酸は、ジオールやフッ化物イオンやシアン化物イオンなどの強いルイス塩基との相互作用により、様々なセンシングアプリケーションで利用されてきました . これらのセンシングアプリケーションは、均一系アッセイまたは不均一系検出のいずれかになります .

生物学的標識

ボロン酸とジオールとの相互作用により、生物学的標識に使用することができます . これは、生物分子を追跡および研究する研究において特に役立ちます。

タンパク質操作および修飾

ボロン酸はタンパク質操作および修飾にも使用できます . これには、タンパク質の構造または機能の変更が含まれ、生物学的プロセスを理解する上で重要となる可能性があります。

分離技術

ボロン酸は分離技術で使用されてきました . これには、ボロン酸との相互作用に基づいて異なる分子を分離することが含まれます。

治療薬の開発

最後に、”(5-シアノフラン-2-イル)ボロン酸”を含むボロン酸は、治療薬の開発に使用できます . これには、さまざまな医学的状態に対する新薬の設計と合成が含まれます。

生化学分析

Biochemical Properties

They can form cyclic esters with 1,2- or 1,3-diols, which leads to significant changes in fluorescence . This property has been utilized in various sensing applications .

Molecular Mechanism

The molecular mechanism of (5-Cyanofuran-2-yl)boronic acid is not well-defined. Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, boronic acids undergo transmetalation, a process where they transfer a group to a metal .

Metabolic Pathways

Boronic acids are known to participate in Suzuki–Miyaura coupling, a reaction that forms carbon–carbon bonds .

特性

IUPAC Name |

(5-cyanofuran-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJDRKYWTRYVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2455021.png)

![ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2455025.png)

![Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate](/img/structure/B2455026.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2455027.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2455030.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide](/img/structure/B2455031.png)

![2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B2455033.png)

![Ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2455038.png)